molecular formula C18H21N3O2S B6574711 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea CAS No. 1203186-07-5

1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B6574711
CAS No.: 1203186-07-5
M. Wt: 343.4 g/mol
InChI Key: ARKHZLMGYXPQPL-UHFFFAOYSA-N
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Description

1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea (PTTQM) is a synthetic molecule that has been the subject of scientific research for its potential therapeutic applications. PTTQM is a small molecule with a molecular weight of 259.36 g/mol, and is composed of a 1-propanoyl-1,2,3,4-tetrahydroquinoline moiety attached to a 3-[(thiophen-2-yl)methyl]urea moiety. PTTQM has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea is not fully understood, however, it is thought to exert its effects through multiple mechanisms. It is believed that this compound can inhibit the growth of cancer cells by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound is thought to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, this compound is thought to exert its anti-inflammatory and neuroprotective effects by modulating the activity of various enzymes and proteins, such as NF-κB, MAPK, and SIRT1.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound is thought to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, this compound is thought to exert its anti-inflammatory and neuroprotective effects by modulating the activity of various enzymes and proteins, such as NF-κB, MAPK, and SIRT1.

Advantages and Limitations for Lab Experiments

1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea has been extensively studied in vitro and in vivo, and has been shown to have potential therapeutic applications. The main advantage of using this compound in laboratory experiments is that it is a small molecule with a molecular weight of 259.36 g/mol, which makes it easy to synthesize and manipulate in the laboratory. Additionally, this compound is relatively stable and has a long shelf life. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not water-soluble, and therefore must be dissolved in a suitable solvent before use. Additionally, this compound is relatively expensive, which may limit its use in some laboratory experiments.

Future Directions

The potential therapeutic applications of 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea are still being explored. Future studies should focus on further elucidating the mechanism of action of this compound and assessing its efficacy in the treatment of various diseases. Additionally, further studies should be conducted to assess the safety and toxicity of this compound in humans. Furthermore, future studies should focus on developing new synthetic methods for producing this compound in order to reduce the cost of production. Finally, future studies should focus on developing new formulations of this compound in order to improve its solubility and bioavailability.

Synthesis Methods

1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea can be synthesized via a series of reactions starting from 1-amino-3-methyl-4-thiophenecarboxylic acid. First, the carboxylic acid is reacted with 1-chloro-2-propanone, which yields the corresponding 1-chloro-2-propanone-3-methyl-4-thiophenecarboxylic acid. This intermediate is then reacted with 1-propanoyl-1,2,3,4-tetrahydroquinoline, yielding the desired product.

Scientific Research Applications

1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. In particular, this compound has been studied for its potential use in the treatment of cancer. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, in vivo studies have shown that this compound can inhibit the growth of tumors in mice. Furthermore, this compound has been studied for its potential anti-inflammatory and neuroprotective effects. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, and in vivo studies have shown that this compound can reduce inflammation in mice. Additionally, in vitro studies have shown that this compound can protect neurons from oxidative stress and apoptosis.

Properties

IUPAC Name

1-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-17(22)21-9-3-5-13-7-8-14(11-16(13)21)20-18(23)19-12-15-6-4-10-24-15/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKHZLMGYXPQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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